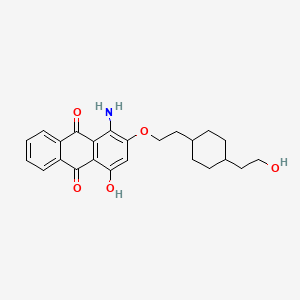
Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)-
Beschreibung
Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a hydroxyethyl-substituted cyclohexyl group.
Eigenschaften
CAS-Nummer |
1456-76-4 |
|---|---|
Molekularformel |
C24H27NO5 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-[2-[4-(2-hydroxyethyl)cyclohexyl]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C24H27NO5/c25-22-19(30-12-10-15-7-5-14(6-8-15)9-11-26)13-18(27)20-21(22)24(29)17-4-2-1-3-16(17)23(20)28/h1-4,13-15,26-27H,5-12,25H2 |
InChI-Schlüssel |
LOKGHLSYVUJYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CCO)CCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 1-Amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)anthrachinon umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung von 1-Amino-4-hydroxyanthrachinon, das dann weiteren Reaktionen unterzogen wird, um die hydroxyethylsubstituierte Cyclohexylgruppe einzuführen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C), um die Kupplungsreaktionen zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung große Batchreaktoren umfassen, in denen die Reaktanten unter kontrollierten Temperaturen und Drücken gemischt werden. Der Einsatz von kontinuierlichen Strömungsreaktoren kann auch die Effizienz und Ausbeute des Syntheseprozesses verbessern. Reinigungsschritte wie Umkristallisation und Chromatographie werden verwendet, um das Endprodukt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)anthrachinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone zu bilden, die wichtige Zwischenprodukte in der Farbstoffsynthese sind.
Reduktion: Reduktionsreaktionen können die Chinonstruktur wieder in die Hydrochinonform umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO₄) und Reduktionsmittel wie Natriumborhydrid (NaBH₄). Reaktionsbedingungen umfassen typischerweise bestimmte Temperaturen, pH-Werte und Lösungsmittel, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Anthrachinon-Derivate ergeben, während Substitutionsreaktionen eine Vielzahl funktionalisierter Anthrachinone erzeugen können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 1-Amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)anthrachinon beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise können ihre Derivate in Krebszellen Apoptose induzieren, indem sie mitochondriale Pfade angreifen und den Zellstoffwechsel stören.
Wirkmechanismus
The mechanism of action of Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its derivatives may induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthrachinon
- 9,10-Anthracendion, 1-Amino-4-hydroxy-2-methoxy-
- 1-Amino-4-hydroxy-2-phenoxyanthrachinon
Einzigartigkeit
Was 1-Amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)anthrachinon von ähnlichen Verbindungen unterscheidet, ist sein einzigartiges Substitutionsschema, das ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es in bestimmten Anwendungen wertvoll, bei denen andere Anthrachinone möglicherweise nicht so effektiv sind.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


